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Compound of Interest

Compound Name:
Boc-S-4-methoxybenzyl-D-

cysteine

Cat. No.: B558086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-

Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine (Boc-S-4-methoxybenzyl-D-cysteine). The

information presented herein is essential for the characterization and quality control of this

important protected amino acid derivative used in peptide synthesis and drug development.[1]

[2][3] This document includes tabulated spectroscopic data, detailed experimental protocols for

data acquisition, and workflow diagrams to illustrate the analytical processes.

Molecular Structure
Chemical Formula: C₁₆H₂₃NO₅S[1][2]

Molecular Weight: 341.4 g/mol [1][2]

CAS Number: 58290-35-0[2]

Structure:

Caption: Chemical structure of Boc-S-4-methoxybenzyl-D-cysteine.
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The following tables summarize the expected spectroscopic data for Boc-S-4-methoxybenzyl-
D-cysteine. The NMR data is based on values reported for the corresponding L-enantiomer

and similar protected amino acids, as specific experimental data for the D-enantiomer is not

widely published.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25 d 2H
Aromatic (ortho to

CH₂)

~6.85 d 2H
Aromatic (meta to

CH₂)

~5.30 d 1H NH

~4.50 m 1H α-CH

~3.75 s 3H OCH₃

~3.70 m 2H S-CH₂ (benzyl)

~2.90 m 2H β-CH₂

~1.45 s 9H C(CH₃)₃ (Boc)

~10.5 br s 1H COOH

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. Data is inferred from spectra of similar compounds, such as Boc-S-benzyl-L-

cysteine.[4]

¹³C NMR Spectroscopy
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Chemical Shift (δ) ppm Assignment

~173 COOH

~158 Aromatic C-O

~155 C=O (Boc)

~130 Aromatic CH (ortho to CH₂)

~129 Aromatic C (ipso to CH₂)

~114 Aromatic CH (meta to CH₂)

~80 C(CH₃)₃ (Boc)

~55 OCH₃

~53 α-CH

~36 S-CH₂ (benzyl)

~34 β-CH₂

~28 C(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and based on data for related N-Boc protected

amino acids.[5]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3350 Medium N-H stretch (Amide)

2975-2930 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

and Urethane)

~1510 Strong N-H bend (Amide II)

1250, 1035 Strong C-O stretch (Ether)
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Note: The peak positions are approximate. Data is inferred from general knowledge of

functional group frequencies and spectra of similar molecules like L-cysteine.[6]

Mass Spectrometry
m/z Ion Notes

342.1 [M+H]⁺ Protonated molecular ion.

364.1 [M+Na]⁺ Sodium adduct.

286.1 [M+H - C₄H₈]⁺
Loss of isobutylene from the

Boc group.[3]

242.1 [M+H - Boc]⁺ Loss of the entire Boc group.

121.1 [CH₂-C₆H₄-OCH₃]⁺ 4-methoxybenzyl fragment.

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., ESI,

MALDI).[3][7]

Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for Boc-S-4-
methoxybenzyl-D-cysteine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Boc-S-4-methoxybenzyl-D-cysteine

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation:

Accurately weigh 5-10 mg of Boc-S-4-methoxybenzyl-D-cysteine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.

Transfer the solution to an NMR tube. For higher resolution, the sample concentration can

be in the range of 0.3-0.5 mM.[8]

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90°

pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number

of scans due to the low natural abundance of ¹³C.[5]

2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as

COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation).

[9][10]

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
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Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation
(Dissolve in Deuterated Solvent)

Instrument Setup
(Lock, Shim)

1D ¹H NMR Acquisition 1D ¹³C NMR Acquisition
2D NMR Acquisition
(COSY, HSQC, etc.)

Data Processing
(FT, Phasing, Calibration)

Spectral Analysis
(Peak Assignment, Integration)

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Boc-S-4-methoxybenzyl-D-cysteine

Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., methylene chloride)

Agate mortar and pestle
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Pellet press or salt plates (e.g., NaCl, KBr)

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of Boc-S-4-methoxybenzyl-D-cysteine with approximately 100 mg of dry

KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

Transfer the powder to a pellet press die.

Apply high pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their wavenumbers.

Alternative Procedure (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of

the compound.[12]

Mount the salt plate in the spectrometer and acquire the spectrum as described above.
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KBr Pellet Method Thin Film Method

Grind Sample with KBr

Press into Pellet

Acquire Sample Spectrum

Dissolve Sample in Solvent

Evaporate on Salt Plate Acquire Background Spectrum

Data Processing and Analysis

Click to download full resolution via product page

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the molecular

formula and fragmentation pattern.

Materials:

Boc-S-4-methoxybenzyl-D-cysteine

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Formic acid or trifluoroacetic acid (TFA)

Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure (LC-ESI-MS):
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Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent

mixture, such as 50:50 acetonitrile:water.[13]

For electrospray ionization (ESI), it is often beneficial to add a small amount of an acid

(e.g., 0.1% formic acid) to promote protonation.[14]

Instrument Setup:

The sample can be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

For LC-MS, use a C18 reversed-phase column with a gradient elution of mobile phases

(e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]

Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal

values for the analyte.[13]

Data Acquisition:

Acquire data in positive ion mode to observe protonated species like [M+H]⁺.

Perform a full scan MS analysis to determine the molecular weight.

For structural information, perform tandem MS (MS/MS) by selecting the precursor ion

([M+H]⁺) and fragmenting it in a collision cell to generate a product ion spectrum.[3]

Data Analysis:

Determine the accurate mass of the molecular ion and compare it to the calculated mass.

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the

molecule by identifying characteristic neutral losses and fragment ions.[3]
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Caption: Workflow for Mass Spectrometry.

Conclusion
This technical guide provides a foundational set of spectroscopic data and analytical protocols

for the characterization of Boc-S-4-methoxybenzyl-D-cysteine. The presented NMR, IR, and

Mass Spec data, while based on the analysis of closely related structures, serve as a reliable

reference for researchers. The detailed experimental workflows offer a practical guide for

obtaining high-quality spectroscopic data, which is crucial for ensuring the identity, purity, and

stability of this key building block in peptide synthesis and pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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